molecular formula C10H6ClFN2O2 B12281911 2-Chloro-8-fluoroquinazoline-4-acetic Acid

2-Chloro-8-fluoroquinazoline-4-acetic Acid

Cat. No.: B12281911
M. Wt: 240.62 g/mol
InChI Key: CPWCQLVUSOPDRT-UHFFFAOYSA-N
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Description

Significance of the Quinazoline (B50416) Scaffold in Drug Discovery and Development

The quinazoline scaffold is a cornerstone in modern drug discovery, largely due to the wide array of pharmacological activities its derivatives have been shown to possess. researchgate.netresearchgate.net This structural motif is present in numerous clinically approved medications and a vast library of compounds investigated for therapeutic potential. mdpi.com The biological importance of quinazoline is diverse, with derivatives exhibiting activities such as anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, and even potential applications in treating neurodegenerative diseases like Alzheimer's. researchgate.netresearchgate.netmdpi.com

The success of the quinazoline core in drug development can be attributed to its ability to act as a stable, rigid backbone that can be strategically decorated with various functional groups. researchgate.net This allows medicinal chemists to fine-tune the molecule's interaction with biological targets, such as enzymes and receptors. For instance, in oncology, quinazoline derivatives have been developed as inhibitors of key signaling proteins like the epidermal growth factor receptor (EGFR) and Aurora kinases, which are crucial for cancer cell proliferation and survival. nih.govnih.gov The established pharmacological importance and the continued exploration of new derivatives underscore the quinazoline scaffold's central role in the development of novel therapeutics. nih.gov

Overview of Functionalized Quinazolines in Bioactive Compound Libraries

The creation of bioactive compound libraries is a fundamental strategy in drug discovery, enabling the high-throughput screening of thousands of molecules to identify promising new leads. Functionalized quinazolines are a major component of these libraries. nih.gov The development of diverse synthetic methods has allowed for the systematic modification of the quinazoline scaffold at various positions, leading to extensive collections of structurally related compounds. scispace.commedchemexpress.comdaneshyari.com

This functionalization is not random; it is a deliberate process guided by structure-activity relationship (SAR) studies, which seek to understand how specific chemical modifications influence a compound's biological activity. researchgate.netmdpi.com By introducing different substituents—such as halogens, alkyl groups, or more complex side chains—researchers can modulate properties like target affinity, selectivity, solubility, and metabolic stability. For example, the addition of a terminal carboxylic acid group to a quinazoline structure has been explored to enhance binding to solvent-exposed regions of a target protein. nih.gov These libraries of functionalized quinazolines serve as a rich resource for discovering molecules with novel or improved therapeutic profiles for a wide range of diseases. nih.govnih.gov

Research Context of 2-Chloro-8-fluoroquinazoline-4-acetic Acid within Quinazoline Chemistry

Within the broad landscape of quinazoline chemistry, specific derivatives are often synthesized not as final drug products, but as key chemical intermediates or building blocks. 2-Chloro-8-fluoroquinazoline-4-acetic Acid falls into this category. Its structure is strategically designed for further chemical modification. The chloro group at the 2-position and the acetic acid side chain at the 4-position are reactive sites, allowing this compound to be used in the synthesis of more complex quinazoline derivatives.

The fluorine atom at the 8-position is a common feature in modern medicinal chemistry, often introduced to enhance metabolic stability or modulate the electronic properties of the molecule, which can, in turn, influence binding affinity to a biological target. While direct biological activity data for 2-Chloro-8-fluoroquinazoline-4-acetic acid itself is not extensively reported in the public domain, its value lies in its role as a precursor. For instance, related structures like 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid have been synthesized and evaluated as selective inhibitors of Aurora A kinase, a target in cancer therapy. nih.govnih.govresearchgate.net This highlights the utility of halogenated quinazoline carboxylic acid scaffolds as a foundation for developing targeted therapeutic agents.

The synthesis of such intermediates is a critical step in the drug discovery pipeline, enabling the exploration of novel chemical space around the proven quinazoline core.

Chemical Compound Data

PropertyValue
Compound Name 2-Chloro-8-fluoroquinazoline-4-acetic Acid
Molecular Formula C10H6ClFN2O2
Molecular Weight 240.62 g/mol
Canonical SMILES C1=CC(=C(C2=C1N=C(C(=N2)CC(=O)O)Cl)F
Primary Role Chemical Intermediate

Properties

Molecular Formula

C10H6ClFN2O2

Molecular Weight

240.62 g/mol

IUPAC Name

2-(2-chloro-8-fluoroquinazolin-4-yl)acetic acid

InChI

InChI=1S/C10H6ClFN2O2/c11-10-13-7(4-8(15)16)5-2-1-3-6(12)9(5)14-10/h1-3H,4H2,(H,15,16)

InChI Key

CPWCQLVUSOPDRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C(N=C2C(=C1)F)Cl)CC(=O)O

Origin of Product

United States

Computational Chemistry and Molecular Modeling Studies of 2 Chloro 8 Fluoroquinazoline 4 Acetic Acid Analogs

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For quinazoline (B50416) scaffolds, extensive SAR studies have been conducted, revealing key structural motifs that are critical for their therapeutic effects.

The introduction of halogen atoms into the quinazoline ring system has been shown to significantly modulate the biological activity and selectivity of these compounds. nih.gov Literature reviews of quinazolinone derivatives have indicated that the presence of a halogen atom at the 6 and 8 positions can enhance antimicrobial activities. nih.gov This suggests that the fluorine atom at the 8-position of 2-Chloro-8-fluoroquinazoline-4-acetic Acid is likely a key contributor to its biological profile.

In a series of 6-benzamide quinazoline derivatives, the introduction of a fluorine substituent on an associated benzene (B151609) ring was found to be vital for inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). nih.gov Similarly, the presence of a chloro group, such as the one at the 2-position of the target molecule, is a common feature in many biologically active quinazolines. While the specific impact of the 2-chloro substitution on 8-fluoroquinazoline-4-acetic acid requires direct investigation, SAR studies on analogous 4(3H)-quinazolinones have shown that the introduction of halogens on an aromatic ring attached to the quinazoline core is generally well-tolerated and can, in some cases, improve potency. acs.org

Table 1: Impact of Halogenation on Quinazoline Derivatives

Position of Halogen Observed Effect Reference
6 and 8-positions Improved antimicrobial activities nih.gov
C-2 of a linked benzene ring Vital for inhibitory activity nih.gov

This table is generated based on findings from studies on quinazoline analogs.

The acetic acid moiety at the 4-position of the quinazoline ring is a critical feature for molecular recognition and biological activity. A study focusing on novel acetic acid derivatives of quinazolin-4(3H)-one as aldose reductase inhibitors highlighted the importance of this functional group. researchgate.net The carboxylic acid group can act as a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the active site of target proteins. This ability to form strong and specific interactions is often a key determinant of a compound's binding affinity and inhibitory potency.

The presence of the acetic acid side chain provides a handle for the molecule to anchor itself within a binding pocket, orienting the quinazoline core for optimal interactions with other regions of the target. The flexibility of the acetic acid linker can also allow the molecule to adopt a favorable conformation for binding.

Molecular Docking Simulations and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is widely used to understand the binding modes of quinazoline derivatives and to predict their binding affinities.

Molecular docking studies on various quinazoline analogs have revealed common interaction patterns. For instance, in studies of quinazoline derivatives as p21-activated kinases 4 (PAK4) inhibitors, it was found that hydrogen bonds and hydrophobic interactions are the primary drivers of binding affinity. benthamdirect.com Similarly, docking studies of 4-anilinoquinazoline (B1210976) derivatives with DNA gyrase have shown that the quinazoline core occupies a hydrophobic pocket, with key hydrogen bonds being formed with specific residues. nih.gov

For 2-Chloro-8-fluoroquinazoline-4-acetic Acid, it can be hypothesized that the quinazoline ring would engage in hydrophobic interactions, while the acetic acid moiety and the nitrogen atoms in the quinazoline ring would form hydrogen bonds with polar residues in the active site of its target protein. The fluorine atom at the 8-position could also participate in halogen bonding or other specific interactions.

Docking studies have been successful in identifying key amino acid residues that are critical for the binding of quinazoline inhibitors. In the case of PAK4 inhibitors, Leu398 was identified as a key residue for stabilizing the inhibitors. benthamdirect.com For quinazoline-2,4,6-triamine derivatives targeting EGFR, Met769 was found to be a crucial residue, forming hydrogen bonds with the inhibitors. nih.gov In the context of DNA gyrase, residues such as Asp73, Asn46, and Arg136 are important for hydrogen bonding with 4-anilinoquinazoline derivatives. nih.gov

While the specific key binding residues for 2-Chloro-8-fluoroquinazoline-4-acetic Acid would depend on its biological target, the general principles derived from studies of its analogs suggest that a combination of hydrophobic and hydrogen-bonding interactions with specific residues will be crucial for its activity.

Table 2: Key Binding Residues for Quinazoline Analogs from Docking Studies

Target Protein Key Residues Type of Interaction Reference
PAK4 Leu398 Stabilization benthamdirect.com
EGFR Met769 Hydrogen Bonding nih.gov

This table is generated based on findings from studies on quinazoline analogs.

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of a ligand-protein complex over time. These simulations can reveal the stability of the binding mode predicted by docking, as well as conformational changes in both the ligand and the protein upon binding.

Studies on quinazoline derivatives have employed MD simulations to assess the stability of the ligand in the active site. For example, a 100 ns MD simulation was used to investigate the dynamic behavior of a quinazolinone derivative in complex with its target proteins, PARP1 and STAT3. tandfonline.comtandfonline.com These simulations can confirm the persistence of key interactions observed in docking studies and provide insights into the flexibility of the ligand and the protein.

For 2-Chloro-8-fluoroquinazoline-4-acetic Acid, MD simulations could be used to analyze the stability of its binding to a target protein, to study the conformational landscape of the acetic acid side chain, and to calculate binding free energies, which can provide a more accurate prediction of binding affinity than docking scores alone.

Exploration of Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations are a powerful tool to assess the stability of ligand-protein complexes over time. researchgate.net For quinazoline derivatives, MD simulations have been employed to understand the dynamic behavior of the complex and to calculate binding free energies, which are indicative of the affinity of a compound for its target protein. nih.gov

One common method to estimate the binding affinity is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approach. nih.gov These calculations provide a theoretical estimation of the free energy of binding of a ligand to a protein. nih.gov For instance, in a study of quinazolinone derivatives as dual inhibitors of PARP1 and STAT3, MM-GBSA calculations were substantial in confirming the binding affinity of the lead compounds. nih.gov Similarly, for quinazoline derivatives targeting EGFR, MM/GBSA values corroborated the docking scores, highlighting the superior affinity of certain analogs. nih.gov

The stability of the ligand-protein complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable complex will typically show convergence of the RMSD values, indicating that the system has reached equilibrium. nih.gov For example, MD simulations of quinazoline derivatives targeting the β-ketoacyl-ACP-synthase II (FabF) showed that the protein-ligand complexes were stabilized during the simulation, as evidenced by their average radius of gyration (Rg) values. nih.gov

The following table summarizes representative binding free energy calculations for quinazoline derivatives from various studies, illustrating the utility of these computational methods.

Compound ClassTarget ProteinComputational MethodPredicted Binding Energy (kcal/mol)Reference
Quinazolinone DerivativesPARP1/STAT3MM-GBSASubstantial binding free energy nih.gov
Quinazoline DerivativesEGFRMM/GBSA-4.46 (for compound 2Q17) nih.gov
Quinazolinone Hydrazine DerivativesMET/FLT4MM-PBSANot explicitly stated, but used for analysis nih.gov

This table is illustrative and compiles data from studies on various quinazoline scaffolds to demonstrate the application of the methodology.

Analysis of Conformational Changes Upon Binding

The binding of a ligand to a protein can induce conformational changes in both the ligand and the protein, which are critical for biological activity. MD simulations can reveal these changes by analyzing the root-mean-square fluctuation (RMSF) of individual residues in the protein. researchgate.net Higher RMSF values indicate greater flexibility, and changes in flexibility upon ligand binding can highlight key residues involved in the interaction. researchgate.net

For quinazoline-based inhibitors, analysis of the conformational changes upon binding helps to understand the mechanism of action. For instance, in a study of quinazoline derivatives targeting EGFR, MD simulations over 200 ns demonstrated the stability and consistent interaction of the ligands within the active site. nih.gov The interaction of the 4-anilinoquinazoline scaffold with the ATP binding site of EGFR is a well-documented example where specific conformations are adopted to achieve potent inhibition. mdpi.com

Molecular docking studies, a precursor to MD simulations, can also provide a static snapshot of the binding pose and initial conformational adaptations. For a close analog, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, molecular docking into the active site of Aurora A kinase showed significant binding in the main pocket with potential interactions with key amino acid residues. nih.gov The quinazoline ring's placement is proposed to enhance binding to the kinase active site. nih.gov

The table below presents findings on conformational stability from molecular dynamics simulations of various quinazoline analogs.

SystemKey Finding from MD SimulationParameter MonitoredObservationReference
Quinazoline-7a with XooFabFProtein-ligand complex stabilityRadius of Gyration (Rg)Average Rg of 2.10 ± 0.01 nm, indicating a stable structure. nih.gov
Quinazoline-P1 with XooFabFProtein-ligand complex stabilityRadius of Gyration (Rg)Average Rg of 2.08 ± 0.01 nm, indicating a stable structure. nih.gov
Quinazoline derivative 1f with PARP1/STAT3Dynamic behavior of the complexMD Simulation (100 ns)The compound produced the greatest results, indicating effective inhibition. nih.gov

This table is a representative summary of findings from studies on different quinazoline derivatives to illustrate the analytical approach.

Virtual Screening and Combinatorial Library Design

In Silico Identification of Novel Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net For quinazoline-based drug discovery, virtual screening has been successfully applied to identify novel scaffolds and hit compounds. nih.gov

One approach involves structure-based virtual screening, where a library of compounds is docked into the three-dimensional structure of the target protein. researchgate.net For example, a virtual screening of chemical libraries using SurflexDock was employed to identify novel JAK2 inhibitors with a quinazoline core. nih.gov This led to the identification of (6,7-dimethoxyquinazolin-4-yl)naphthalen-1-ylamine as a promising hit. nih.gov

Another strategy is ligand-based virtual screening, which uses the structure of a known active ligand to find other compounds with similar properties. A pharmacophore model can be developed from a potent compound and used to screen databases for molecules that match the key chemical features required for binding. nih.gov In a study targeting EGFR, an E-pharmacophore model was developed from a potent quinazoline inhibitor and used to screen the eMolecules database, leading to the identification of 19 virtual screening hits. nih.gov

Combinatorial library design is another powerful in silico method where a virtual library of compounds is generated by combining different chemical building blocks around a core scaffold, such as quinazoline. chemrxiv.org This approach was used to generate a library of over 900,000 unique structures based on the quinadoline B pharmacophore to screen for inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase. chemrxiv.org

The following table provides examples of novel scaffolds identified through virtual screening of quinazoline-based libraries.

TargetScreening MethodDatabase/LibraryNovel Scaffold/Hit IdentifiedReference
JAK2Structure-based (SurflexDock)Chemical libraries(6,7-dimethoxyquinazolin-4-yl)naphthalen-1-ylamine nih.gov
EGFRLigand-based (E-pharmacophore)eMolecules database19 virtual screening hits nih.gov
SARS-CoV-2 RdRpCombinatorial library screeningQ3-focused library (~900,000 structures)26 compounds with significant affinities chemrxiv.org
EGFRStructure-basedPubChem database7 compounds with better binding scores than dacomitinib researchgate.net

Prediction of Pharmacological Profiles

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.gov These predictions are crucial for prioritizing compounds for further experimental testing and for identifying potential liabilities early in the drug discovery process.

For quinazoline derivatives, various computational tools have been used to predict their pharmacological profiles. For instance, the admetSAR tool has been used to predict properties such as blood-brain barrier (BBB) penetration, human intestinal absorption, and carcinogenicity. nih.gov In one study, newly synthesized quinazoline compounds were predicted to have good BBB permeability and be absorbable by human intestines, as well as being non-carcinogenic. nih.gov

Drug-likeness is another important parameter that is often evaluated using rules such as Lipinski's Rule of Five. nih.gov Most new quinazolin-2,4-dione hybrids were found to have zero violations of Lipinski's rule, indicating good oral bioavailability potential. rsc.org Furthermore, software like Mol inspiration can be used to calculate properties such as topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, which are all important for drug-likeness. nih.gov

The table below summarizes the predicted pharmacological profiles for a selection of quinazoline-based compounds from different studies.

Compound ClassPrediction ToolPredicted PropertyFindingReference
Quinazoline-2,4-dione hybridsADMETlabCNS Safety ProfilePredicted not to pass the blood-brain barrier. nih.gov
Quinazoline-2,4-dione hybridsADMETlabToxicityPredicted to be negative for AMES toxicity and carcinogenicity. nih.gov
Newly synthesized quinazolinesadmetSARBlood-Brain BarrierGood BBB+ values, indicating the ability to cross the BBB. nih.gov
Newly synthesized quinazolinesadmetSARHuman Intestinal AbsorptionPredicted to be absorbed by human intestines. nih.gov
Quinazoline derivativesLipinski's Rule of FiveDrug-likeness671 out of 1000 retrieved compounds possessed druglike properties. researchgate.net

This table is a compilation of data from various studies on quinazoline derivatives to showcase the application of in silico prediction methods.

Preclinical Pharmacological Evaluation and Biological Activity Profiling of 2 Chloro 8 Fluoroquinazoline 4 Acetic Acid Analogs

In Vitro Enzyme Inhibition Assays

The in vitro enzymatic activities of 2-Chloro-8-fluoroquinazoline-4-acetic acid analogs have been evaluated against a range of enzymes, revealing a spectrum of inhibitory potentials.

Aldose Reductase (AR) Inhibition Studies

A series of novel acetic acid derivatives incorporating a quinazolin-4(3H)-one ring have been synthesized and assessed for their ability to inhibit aldose reductase (AR), a key enzyme in the polyol pathway implicated in diabetic complications. nih.gov All synthesized compounds in the study demonstrated potent nanomolar activity against the target enzyme, surpassing the efficacy of the reference drug, epalrestat. nih.gov

Among the evaluated compounds, one derivative, 2-(4-[(2-[(4-methylpiperazin-1-yl)methyl]-4-oxoquinazolin-3(4H)-ylimino)methyl]phenoxy)acetic acid, emerged as the most potent inhibitor with a Ki value of 61.20 ± 10.18 nM. nih.gov Another study focusing on quinazolinone-based 2,4-thiazolidinedione-3-acetic acid derivatives also reported significant aldose reductase inhibitory activity, with the most active compound exhibiting an IC50 value of 2.56 nM, making it nearly 70-fold more potent than epalrestat. nih.govtandfonline.com These findings underscore the potential of the quinazolinone acetic acid scaffold as a promising foundation for the development of novel aldose reductase inhibitors. nih.govnih.gov

Kinase Inhibition Profiling (e.g., Aurora A, EGFR, EphB3, PAK4, sEH, Tubulin)

Analogs of 2-Chloro-8-fluoroquinazoline-4-acetic acid have been extensively profiled for their inhibitory activity against a variety of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. The quinazoline (B50416) scaffold is a well-established pharmacophore for kinase inhibitors. mdpi.com

Aurora A Kinase: A study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a close analog, identified it as a potent and selective inhibitor of Aurora A kinase. mdpi.comnih.govnih.gov In a kinase panel assay against 14 different kinases, this compound demonstrated a selective inhibitory profile for Aurora A. mdpi.comnih.govnih.gov The overexpression of Aurora A kinase is a hallmark of many human cancers, making it a significant therapeutic target. mdpi.comnih.gov

Epidermal Growth Factor Receptor (EGFR): The quinazoline core is a prominent feature in many EGFR inhibitors. bohrium.comnih.govtandfonline.comglobalresearchonline.net Numerous studies have detailed the synthesis and evaluation of quinazoline derivatives as potent inhibitors of both wild-type and mutant forms of EGFR. bohrium.comnih.govnih.gov For instance, certain 6,7-disubstituted 4-anilino-quinazoline derivatives have shown significantly higher antiproliferative activity in cancer cell lines and greater inhibition of EGFR kinase than the reference drug gefitinib. nih.gov The development of these inhibitors is a key strategy in targeting cancers where EGFR signaling is hyperactive. globalresearchonline.netnih.gov

EphB3: A novel quinazoline sulfonamide, compound 4c in one study, was identified as a potent and selective inhibitor of EphB3 kinase with an IC50 value of 1.04 µM. nih.govnih.govresearchgate.net A screening against a panel of other kinases, including EGFR and Aurora A and B, confirmed its promising selectivity for the EphB3 isoform. nih.govnih.govresearchgate.net

p21-Activated Kinase 4 (PAK4): Quinazoline-based compounds have been developed as potent inhibitors of PAK4, a kinase implicated in cancer cell migration and invasion. acs.org One study identified a 2,4-diaminoquinazoline derivative, compound 9d, as a potent PAK4 inhibitor with an IC50 of 0.033 μM. lookchem.com Another research effort led to the discovery of compound 31 (CZh226), which exhibited high selectivity for PAK4 over PAK1. acs.org

Soluble Epoxide Hydrolase (sEH): A series of quinazoline-4(3H)-one derivatives have been evaluated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammation and blood pressure regulation. nih.govnih.gov The most active compound, 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide, displayed a potent IC50 of 0.5 nM, which was approximately twice as potent as the reference inhibitor. nih.gov

Tubulin Polymerization: Certain quinazoline derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, by targeting the colchicine (B1669291) binding site. nih.gov One study found that biarylaminoquinazolines were potent inhibitors of tubulin polymerization and that the most active compounds significantly increased the proportion of cells arrested in the G2/M phase of the cell cycle. nih.gov

Table 1: Kinase Inhibition Profile of Selected Quinazoline Analogs

Polymerase Inhibition Studies

The quinazoline scaffold has also been investigated for its potential to inhibit polymerases, which are key enzymes in DNA replication and repair. One study identified two classes of quinazolinone derivatives as potent and selective inhibitors of poly(ADP-ribose) polymerase-1 and -2 (PARP-1 and PARP-2). nih.gov These findings suggest that the quinazolinone structure can serve as a basis for developing new inhibitors targeting these important enzymes. nih.gov Another patent describes quinazolinone derivatives as viral polymerase inhibitors. google.com

Cell-Based Biological Assays

The biological effects of 2-Chloro-8-fluoroquinazoline-4-acetic acid analogs have been further investigated in cell-based assays to understand their impact on cellular processes such as cell cycle progression and proliferation.

Cell Cycle Progression Analysis

The inhibition of key cell cycle regulators by quinazoline derivatives often leads to cell cycle arrest.

The 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid analog was found to arrest the cell cycle at the G1 phase in MCF-7 breast cancer cells when applied at its IC50 concentration of 168.78 µM. mdpi.comnih.govnih.gov This G1 arrest was accompanied by the induction of apoptosis. mdpi.comnih.govnih.gov

Other quinazoline-based kinase inhibitors have also demonstrated significant effects on the cell cycle. For example, potent PAK4 inhibitors with a 2,4-diaminoquinazoline structure have been shown to induce cell cycle arrest in the G1/S phase in A549 lung cancer cells. lookchem.com Similarly, inhibitors of tubulin polymerization that carry a quinazoline core typically cause an arrest in the G2/M phase of the cell cycle. nih.gov Studies on quinoline (B57606) derivatives, which share structural similarities, also show that potent compounds block cancer cells in the G2/M phase in a concentration-dependent manner. frontiersin.org

Cell Proliferation Modulation Studies

The ability of quinazoline analogs to inhibit key enzymes and disrupt the cell cycle translates into potent anti-proliferative activity against various cancer cell lines.

The 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid analog was evaluated for its cytotoxic activity against a panel of NCI-60 cell lines, with the MCF-7 breast cancer cell line being particularly sensitive. mdpi.comnih.govnih.gov

Numerous studies have reported the anti-proliferative effects of various quinazoline derivatives. For example, novel 3-methyl-quinazolinone derivatives have shown superior biological activities compared to established drugs like Gefitinib and 5-fluorouracil (B62378) in certain cancer cell lines. tandfonline.com A series of 6,7-disubstituted 4-anilino-quinazoline derivatives also exhibited significantly higher antiproliferative activity on several cell lines compared to gefitinib. nih.gov Furthermore, a potent quinazolin-4(3H)-one derivative, compound 6d, displayed superior sub-micromolar antiproliferative activity against the NCI-H460 non-small cell lung cancer cell line with a GI50 of 0.789 µM. nih.gov The anti-proliferative activity of these compounds is often linked to their ability to induce apoptosis. nih.gov

Table 2: Cell-Based Assay Results for Selected Quinazoline Analogs

Mechanistic Investigations in Cellular Contexts

Investigations into the cellular mechanisms of action for analogs of 2-Chloro-8-fluoroquinazoline-4-acetic Acid have revealed significant effects on cell cycle progression and apoptosis. A notable analog, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was evaluated for its impact on the MCF-7 breast cancer cell line. nih.govnih.govresearchgate.net The study demonstrated that this compound arrests the cell cycle at the G1 phase. nih.govnih.govresearchgate.netmdpi.com Following treatment with the compound at its IC₅₀ concentration, there was a discernible increase in the percentage of cells in the G1 phase, rising from 51.45% in control cells to 60.68%. nih.gov Concurrently, the population of cells in the S and G2 phases of the cell cycle decreased. nih.govmdpi.com These findings suggest that the compound interferes with the DNA replication step. mdpi.com

Furthermore, this quinazoline derivative was found to induce apoptosis. nih.govnih.govmdpi.comdongguk.edu In other studies involving different quinazoline derivatives, similar effects on fundamental cellular processes have been observed. nih.govresearchgate.net For instance, one derivative induced cell cycle arrest at the G2/M phase and triggered apoptosis by modulating the expression of key regulatory proteins such as Bcl-2, Bax, and cleaved PARP. nih.govresearchgate.net

Target Identification and Validation Research

Research into the molecular targets of fluoroquinazoline derivatives has identified specific kinases involved in cell proliferation. For the analog 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, Aurora A kinase has been identified as a primary molecular target. nih.govnih.govresearchgate.netmdpi.comdongguk.edu Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of cell division, and their dysfunction is linked to cancer. nih.gov The inhibitory action of this analog is believed to be competitive with ATP at the kinase's active site. mdpi.com Structural analysis suggests that the free carboxylic acid group on the quinazoline scaffold is crucial for this inhibitory activity, as its esterification leads to a significant drop in potency. mdpi.com

The broader family of quinazoline derivatives is known to interact with a variety of molecular targets. mdpi.com Many function as anticancer agents by inhibiting targets such as the epidermal growth factor receptor (EGFR). mdpi.comnih.gov Some novel quinazoline derivatives have been developed as irreversible dual inhibitors of EGFR and HER2. nih.gov Other identified pathways include the Wnt/β-catenin signaling pathway, where a derivative was shown to inhibit AKT/GSK-3β/β-catenin signaling and downregulate Wnt target genes. nih.gov

Selectivity is a critical aspect of targeted therapy, and analogs of 2-Chloro-8-fluoroquinazoline-4-acetic Acid have been assessed for their specificity. A kinase panel assay was conducted for 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid to determine its selectivity profile against 14 different kinases. nih.govnih.govresearchgate.netdongguk.edu The results of this profiling indicated a selective inhibitory effect on Aurora A kinase over the closely related Aurora B kinase. mdpi.com This selectivity is thought to be influenced by the simplified structure around the central quinazoline core, which may fit better into the more size-limited active site of Aurora A compared to Aurora B. mdpi.com

In studies of other quinazoline derivatives, selectivity has also been a key finding. For example, certain compounds have shown selectivity for mutated versions of EGFR (L858R and T790M) over the wild-type tumor cell lines, a desirable characteristic for overcoming drug resistance in cancer therapy. nih.gov Another derivative, compound 18, exhibited a 32-fold greater selectivity for MGC-803 gastric cancer cells over normal gastric epithelial cells (GES-1). nih.govresearchgate.net

Preclinical In Vivo Models of Disease (General Considerations for Quinazoline Derivatives)

The preclinical in vivo evaluation of quinazoline derivatives frequently employs xenograft models, particularly in the context of anticancer research. nih.govnih.govnih.gov In these models, human cancer cells are implanted into immunocompromised mice, which then develop tumors. These models allow for the assessment of a compound's antitumor efficacy in a living system. nih.govresearchgate.net

Specific examples of cell lines used to establish these xenografts include NCI-H1975 (non-small cell lung cancer), A549 (lung carcinoma), and MGC-803 (gastric cancer). nih.govnih.govnih.gov Ascites models, such as Ehrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA), are also utilized to evaluate the effects of these compounds on tumor growth and survival time in mice. europeanreview.orgnih.gov Beyond cancer, for quinazoline derivatives with potential anti-inflammatory properties, models such as carrageenan-induced paw edema in rats are used for pharmacological assessment. ijpras.com

Efficacy studies in these preclinical models have demonstrated the potential of quinazoline derivatives. In an A549 xenograft model of non-small cell lung cancer, a novel quinazoline derivative, B10, showed a 46% tumor growth inhibition, which was superior to the 21% inhibition observed with the established drug Gefitinib at the same concentration. nih.gov Similarly, in a gastric cancer xenograft model, another derivative (compound 18) led to a significant decrease in both average tumor volume and weight. nih.gov

Studies using ascites tumor models have also yielded positive results. europeanreview.orgnih.gov Treatment with a quinazoline derivative was found to significantly increase the mean survival time of tumor-bearing mice. europeanreview.orgnih.gov Furthermore, these compounds were able to restore hematological parameters toward normal levels in the treated animals. europeanreview.orgnih.gov These in vivo studies provide crucial evidence of the biological efficacy of quinazoline derivatives and are a necessary step before any potential clinical evaluation. acs.org

Future Directions and Therapeutic Research Horizons

Optimization Strategies for Lead Compounds

The optimization of lead compounds is a critical step in drug discovery, aiming to enhance efficacy, selectivity, and pharmacokinetic properties. For quinazoline (B50416) derivatives, this involves systematic structural modifications to improve their drug-like characteristics. nih.govcornell.edu A key challenge in this area is overcoming issues like poor oral bioavailability, which can limit the therapeutic potential of an otherwise potent compound. nih.govx-mol.com

Strategies often involve modifying the quinazoline core at various positions to fine-tune its physicochemical properties and biological activity. nih.gov For instance, research on a quinazoline-based clinical candidate, BPR1K871, which lacked oral bioavailability, led to the exploration of structural modifications at the 6- and 7-positions. This effort resulted in the identification of an analog with significantly improved oral bioavailability (F% = 54), highlighting the success of targeted optimization. nih.govcornell.edu

The design of new and improved quinazoline analogs is increasingly driven by advanced in silico techniques that reduce the time and cost associated with traditional drug discovery. acs.org Computational methods allow for the rational design of molecules with enhanced potency and better target engagement. nih.gov

One powerful approach is the use of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov By analyzing a set of existing quinazoline derivatives, 2D-QSAR models can be developed to predict the anticancer potential of novel, unsynthesized molecules. acs.org For example, a QSAR investigation of 31 quinazoline analogs led to the design of 18 new molecules with predicted enhancements in inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in lung cancer. acs.org This model suggested that introducing electronegative substituents at the N-3 and C-6 positions could foster optimal interactions within the ATP-binding site of the target enzyme. acs.org Similarly, a structural simplification approach was applied to a known inhibitor to design 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a novel and selective inhibitor of Aurora A kinase. nih.govresearchgate.netnih.gov

The therapeutic versatility of the quinazoline scaffold stems from the ability to modify its biological activity through various substitution patterns. wisdomlib.org Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the quinazoline ring are critical determinants of pharmacological activity. mdpi.comnih.gov

Key findings from SAR studies indicate that:

Substitutions at the 2 and 3-positions are crucial for activity. nih.gov

The presence of halogen atoms, such as fluorine or chlorine, at the 6 and 8-positions can significantly enhance antimicrobial activities. nih.gov

Amine or substituted amine groups at the 4-position can also improve biological effects. nih.govnih.gov

This knowledge allows medicinal chemists to strategically place different functional groups on the quinazoline core to develop compounds with tailored therapeutic profiles, ranging from anticancer to antimicrobial agents. wisdomlib.orgnih.gov The 4-morpholinoquinazoline-2-carboxamide core, for example, has been identified as a promising scaffold for developing inhibitors of the AcrB efflux pump in bacteria. nih.gov

Polypharmacology and Multi-Targeting Approaches

The traditional "one drug, one target" paradigm is often insufficient for treating complex multifactorial diseases like cancer. rsc.org Consequently, there is growing interest in polypharmacology, an approach that involves designing single chemical entities capable of interacting with multiple biological targets. nih.gov Quinazoline derivatives are particularly well-suited for this strategy, as the scaffold has been shown to interact with a diverse range of targets, including various protein kinases. nih.govmdpi.com

Cardiovascular drugs based on the quinazoline structure, for instance, have demonstrated anticancer properties by targeting receptors such as EGFR and Vascular Endothelial Growth Factor (VEGF) receptors. nih.gov This multi-targeting capability offers potential advantages in overcoming the drug resistance mechanisms that can limit the effectiveness of single-target agents. nih.gov

Building on the principles of polypharmacology, researchers are actively developing quinazoline-based agents with dual or multiple mechanisms of action. rsc.org These multi-target-directed ligands are rationally designed to incorporate the necessary pharmacophores to inhibit two or more biological targets simultaneously. nih.gov

An example of this approach is the design of quinazoline derivatives that act as potent inhibitors of multiple receptor tyrosine kinases (RTKs) and also affect microtubule dynamics. nih.gov Such compounds can concurrently exert cytotoxic effects on cancer cells and inhibit angiogenesis (the formation of new blood vessels that tumors need to grow), a dual approach that has been shown to significantly reduce tumor growth and metastasis in preclinical models. nih.gov This strategy of molecular hybridization, combining two or more bioactive scaffolds, can result in lead compounds with multifaceted biological activity. rsc.org

Integration with Advanced Drug Discovery Technologies

The discovery and development of new quinazoline-based therapeutics are being significantly accelerated by the integration of advanced technologies. nih.gov Computational studies and high-throughput screening methods have become indispensable tools, enabling researchers to design, predict, and test the biological activities of novel compounds more efficiently. nih.govresearchgate.net

High-Throughput Screening (HTS) allows for the rapid testing of large and diverse chemical libraries to identify compounds that interact with a specific biological target. mdpi.comyoutube.com HTS assays can be designed to measure various endpoints, such as the inhibition of an enzyme's activity or the disruption of a protein-protein interaction. mdpi.com This technology makes it possible to screen millions of compounds in a matter of weeks, a process that would have previously taken months or years. youtube.com

Complementing HTS are powerful computational workflows that play a crucial role in modern drug discovery. researchgate.net These techniques include:

Quantitative Structure-Activity Relationship (QSAR): As mentioned, QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, allowing for the prediction of potency for new analogs. nih.gov

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target, helping to understand the molecular basis of interaction and to guide the design of more potent inhibitors. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-target complex over time, offering a more detailed understanding of binding stability and interactions. nih.govresearchgate.net

These computational tools are integral to computer-aided drug design (CADD), enabling the optimization of quinazoline structures for improved pharmacological activity and accelerating the entire drug discovery pipeline. researchgate.net

Research Data on Quinazoline Derivatives

The following table summarizes key findings related to the development and optimization of quinazoline-based compounds.

Strategy Focus Area Key Findings Example Targets Reference
Lead Optimization Improving PharmacokineticsStructural modification at the 6- and 7-positions of the quinazoline core can significantly improve oral bioavailability.Aurora Kinases nih.govcornell.edu
Next-Generation Design Computational DesignQSAR models can predict the activity of novel analogs, guiding the synthesis of compounds with enhanced efficacy.EGFR acs.org
Substitution Patterns Structure-Activity RelationshipHalogen substitutions at C6/C8 and specific groups at C2/C3/C4 can enhance biological activity.Various nih.gov
Polypharmacology Multi-Target InhibitionSingle quinazoline compounds can inhibit multiple receptor tyrosine kinases simultaneously.EGFR, VEGFR-2, PDGFR-β nih.gov
Advanced Screening High-Throughput ScreeningHTS enables the rapid screening of large libraries to identify novel quinazoline-based inhibitors.Various mdpi.com

Information regarding "2-Chloro-8-fluoroquinazoline-4-acetic Acid" is not available in the public domain, preventing the creation of a detailed scientific article.

Initial research efforts to gather information on the chemical compound "2-Chloro-8-fluoroquinazoline-4-acetic Acid" have revealed a significant lack of publicly available scientific data. Searches for this specific compound, including its synthesis, properties, and potential applications, did not yield any direct results.

The available literature and databases contain information on structurally similar quinazoline derivatives, such as 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid. nih.govresearchgate.netmdpi.comnih.govmdpi.comnih.govnih.govresearchgate.net This related compound has been investigated for its potential as an Aurora A kinase inhibitor with apoptosis-inducing properties. nih.govresearchgate.netnih.govmdpi.comresearchgate.net However, the distinct structural difference—a chloro group at the 2-position and an acetic acid moiety at the 4-position in the requested compound versus a bromophenyl group and a carboxylic acid in the documented one—means that the biological activities and chemical properties cannot be extrapolated.

The quinazoline core is a recognized scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. arkat-usa.orgscispace.com The development of novel quinazoline derivatives remains an active area of research. arkat-usa.orgscispace.com

Without specific studies on "2-Chloro-8-fluoroquinazoline-4-acetic Acid," any attempt to generate an article detailing its translational research implications or its potential for biomedical research tool development would be speculative and not based on factual, scientific evidence. Adherence to the principles of scientific accuracy and the strict constraints of the user's request, which focuses solely on this specific and undocumented compound, makes the generation of the requested article impossible at this time.

Therefore, the requested article cannot be produced.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.